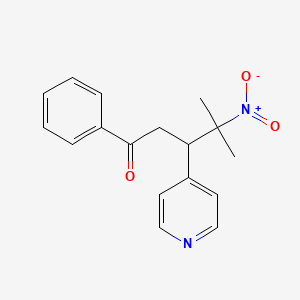
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one is a synthetic organic compound that belongs to the class of nitroalkanes This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a pentanone backbone, with a pyridinyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one typically involves multi-step organic reactions. One common method involves the nitration of a suitable precursor, followed by the introduction of the phenyl and pyridinyl groups through Friedel-Crafts acylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and pyridinyl groups may enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features but different biological activity.
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: A compound with a pyridinyl and phenyl group, used in medicinal chemistry.
Uniqueness
4-Methyl-4-nitro-1-phenyl-3-(pyridin-4-yl)pentan-1-one is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
74362-00-8 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-methyl-4-nitro-1-phenyl-3-pyridin-4-ylpentan-1-one |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,19(21)22)15(13-8-10-18-11-9-13)12-16(20)14-6-4-3-5-7-14/h3-11,15H,12H2,1-2H3 |
InChI Key |
PILUKBWAIAZERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC(=O)C1=CC=CC=C1)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















